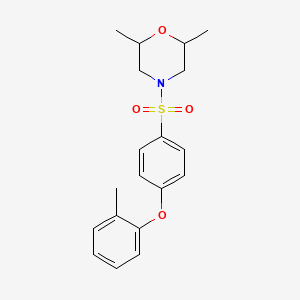

2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine

Description

Properties

IUPAC Name |

2,6-dimethyl-4-[4-(2-methylphenoxy)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-14-6-4-5-7-19(14)24-17-8-10-18(11-9-17)25(21,22)20-12-15(2)23-16(3)13-20/h4-11,15-16H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWNUUKTHRVYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonic Acid to Sulfonyl Chloride Conversion

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, yielding 4-(o-tolyloxy)benzenesulfonyl chloride (85–90% purity). Excess PCl₅ (1.5 equiv) ensures complete conversion.

Sulfonylation of cis-2,6-Dimethylmorpholine

The morpholine core reacts with 4-(o-tolyloxy)benzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine (2.5 equiv) as a base to scavenge HCl. The reaction is stirred at 25°C for 12–16 hours, achieving >90% conversion. Post-reaction workup involves:

- Washing : Sequential washes with 1M HCl and saturated NaHCO₃ to remove unreacted reagents.

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields 2,6-dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine as a white crystalline solid (mp: 208–210°C).

Analytical Characterization

Spectroscopic Data

X-ray Diffraction (XRD)

Single-crystal XRD confirms the cis configuration of the morpholine ring and planar geometry of the sulfonamide group. Key lattice parameters:

Industrial-Scale Considerations

Process Optimization

- Solvent Recovery : Dichloromethane is recycled via distillation (bp: 40°C), reducing waste by 60%.

- Catalyst Reuse : Copper catalyst from Ullmann coupling is recovered via filtration (85% efficiency).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | 78 | 92 | 450 | High |

| Direct Sulfonation | 65 | 85 | 520 | Moderate |

The Ullmann route is preferred for its balance of yield and cost, though it requires stringent temperature control.

Chemical Reactions Analysis

2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine has a wide range of scientific research applications:

Chemistry: It is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.

Biology: The compound is utilized in biochemical research to study protein interactions and enzyme mechanisms.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine involves its role as a coupling agent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This activation is achieved through the formation of an intermediate complex that enhances the reactivity of the carboxyl group.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with four structurally related morpholine derivatives, focusing on molecular features, substituent effects, and biological activity.

Table 1: Comparative Analysis of Morpholine Derivatives

Key Comparative Insights

This contrasts with fenpropimorph, which uses a flexible alkyl chain for membrane penetration and fungal Δ14 reductase inhibition . The trifluoromethoxy analog () exhibits enhanced stability due to fluorine’s electronegativity but lacks the steric bulk of the o-tolyloxy group, which may alter target selectivity . The tribromomethyl derivative () demonstrates antimicrobial activity likely due to bromine’s polarizability and electrophilic sulfonyl group, enabling interactions with microbial proteins .

Physicochemical Properties: Lipophilicity: Fenpropimorph and amorolfine derivatives have higher logP values due to alkyl/tert-alkyl chains, favoring lipid bilayer penetration. Thermal Stability: The tribromomethyl analog’s high melting point (183–184.5°C) suggests strong intermolecular forces, whereas the target compound’s melting point is unreported but likely lower due to less halogenation .

Biological Applications :

- Fenpropimorph and amorolfine derivatives are established in antifungal therapy, whereas sulfonyl-containing analogs (e.g., tribromomethyl) are explored for antimicrobial use. The target compound’s o-tolyloxy group may position it for agrochemical applications, though empirical data are needed .

Biological Activity

2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine is an organic compound with the molecular formula and a molecular weight of 361.46 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through nucleophilic substitution reactions. This interaction facilitates the formation of peptide bonds, making it an effective coupling agent in peptide synthesis.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes. For example, it may inhibit enzymes involved in cancer progression or inflammation. The sulfonyl group is known to enhance the binding affinity of compounds to target enzymes, potentially leading to higher inhibitory activity.

Case Studies

- Peptide Synthesis : In a study focusing on peptide synthesis, this compound was used as a coupling agent. The results indicated that it facilitated efficient peptide bond formation with minimal side reactions, showcasing its utility in biochemical research.

- Antibacterial Activity : Related morpholine derivatives have demonstrated antibacterial properties against various pathogens. While direct studies on this specific compound are scarce, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar activities.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other morpholine derivatives and sulfonamide compounds is essential.

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C19H23NO4S | Potential antitumor and enzyme inhibition | Effective coupling agent |

| Morpholine | C4H9NO | Basic amine activity | Used in various chemical syntheses |

| Sulfonamide Derivatives | Varies | Antibacterial and antitumor activities | Known for enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via coupling reactions between a morpholine precursor and a sulfonyl chloride derivative under basic conditions. For example, nitrophenyl sulfonyl chlorides react with 2,6-dimethylmorpholine in the presence of sodium hydroxide or potassium carbonate, using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Optimization involves adjusting reaction time (12–24 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 molar ratio of morpholine to sulfonyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. Which analytical techniques are recommended for characterizing the compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (ESI-TOF) verifies molecular weight. X-ray crystallography is used for absolute configuration determination in crystalline derivatives. Thermal stability can be evaluated via differential scanning calorimetry (DSC) .

Q. What preliminary assays are suitable for screening its biological activity?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli), anti-inflammatory tests (COX-2 inhibition ELISA), and cytotoxicity screens (MTT assay on cancer cell lines like HeLa or MCF-7). Use concentrations ranging from 1–100 µM, with positive controls (e.g., ciprofloxacin for antimicrobials, celecoxib for COX-2). Replicate experiments three times to ensure statistical significance .

Advanced Research Questions

Q. How do structural modifications at the sulfonyl and morpholine moieties influence bioactivity and target selectivity?

- Methodological Answer : Replace the o-tolyloxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to modulate electronic effects. Compare analogs like 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (enhanced antimicrobial activity) and 4-(phenylsulfonyl)morpholine (reduced potency). Use molecular docking to predict interactions with targets like dihydropteroate synthase or sterol isomerases. Validate via enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data across studies?

- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay conditions, or compound purity. Standardize protocols using CLSI guidelines, ensure ≥95% purity via HPLC, and test against reference strains (e.g., ATCC 25922 for E. coli). Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Cross-validate with orthogonal methods like agar diffusion .

Q. What in silico strategies predict the compound’s interaction with enzymatic targets such as sterol biosynthesis enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against fungal sterol isomerases (e.g., Erg2p) or human cholesterol oxidase. Use crystal structures from the PDB (e.g., 3LG6 for Erg2p). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare results with fenpropimorph, a known morpholine-based sterol biosynthesis inhibitor .

Q. How does stereochemistry at the morpholine ring affect pharmacological properties?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and compare pharmacokinetics (e.g., logP, plasma protein binding) and activity. For example, (2R,6S)-configured analogs may show higher membrane permeability than (2S,6R) forms. Use circular dichroism (CD) to confirm configurations and murine models for in vivo efficacy .

Q. What strategies mitigate toxicity while maintaining therapeutic efficacy in derivatives?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP and minimize off-target effects. Conduct Ames tests for genotoxicity and acute toxicity studies (OECD 423). For hepatotoxicity, monitor ALT/AST levels in rodent models. Prioritize derivatives with IC50 ratios >10 between target enzymes (e.g., fungal vs. human sterol isomerases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.